molecular formula C5H9NO4 B15095578 (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid

(2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid

Cat. No.: B15095578
M. Wt: 147.13 g/mol
InChI Key: HWNGLKPRXKKTPK-HZLVTQRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid typically involves the use of stereoselective reactions. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production often employs biocatalytic processes due to their efficiency and selectivity. For example, the use of engineered Escherichia coli strains to produce hydroxyproline derivatives has been explored . These methods leverage the metabolic pathways of microorganisms to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, and metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, and thiols.

Major Products

The major products formed from these reactions include various hydroxylated and aminated derivatives, which can be further utilized in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various hydroxylases and dioxygenases, which catalyze its conversion into active metabolites. These metabolites can then interact with molecular targets such as insulin receptors, enhancing their activity and improving glucose uptake .

Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2S,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4-/m0/s1

InChI Key

HWNGLKPRXKKTPK-HZLVTQRSSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)O)O

Canonical SMILES

C1C(C(C(N1)C(=O)O)O)O

Origin of Product

United States

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